5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylic acid
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Overview
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a pyrazolo[1,5-a]pyridine core and a boronic ester group. The presence of the boronic ester group makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the following steps:
Functionalization: The carboxylic acid group is introduced through functionalization reactions, which may involve the use of protecting groups and subsequent deprotection steps.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors and other advanced techniques to enhance reaction efficiency and product purity.
Chemical Reactions Analysis
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can be used to modify the pyrazolo[1,5-a]pyridine core or the carboxylic acid group.
Substitution: The compound can undergo substitution reactions, particularly at the boronic ester group, to introduce different functional groups.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and other biological processes . The pyrazolo[1,5-a]pyridine core can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar compounds to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylic acid include:
2-Methoxypyridine-5-boronic acid pinacol ester: This compound has a similar boronic ester group but a different core structure.
2-Nitro-5-pyridineboronic acid pinacol ester: Another boronic ester derivative with a different functional group.
1-Methylpyrazole-4-boronic acid pinacol ester: This compound has a similar pyrazole core but different substituents.
The uniqueness of this compound lies in its combination of the pyrazolo[1,5-a]pyridine core and the boronic ester group, which provides it with distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17BN2O4 |
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Molecular Weight |
288.11 g/mol |
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H17BN2O4/c1-13(2)14(3,4)21-15(20-13)9-5-6-17-11(7-9)10(8-16-17)12(18)19/h5-8H,1-4H3,(H,18,19) |
InChI Key |
JOXFFXMIBUVRRI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=NN3C=C2)C(=O)O |
Origin of Product |
United States |
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